

Introduction: A Versatile Building Block for Advanced Peptide Design

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-2-Iodo-D-Phenylalanine*

Cat. No.: B581947

[Get Quote](#)

In the landscape of medicinal chemistry and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and functionality. Among these specialized reagents, **Boc-2-Iodo-D-Phenylalanine** emerges as a particularly powerful and versatile building block. Its unique trifecta of features—a temporary N-terminal protecting group, a defined stereochemical configuration, and a strategically placed reactive handle—provides researchers with precise control over peptide architecture and a gateway to a vast array of post-synthetic modifications.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **Boc-2-Iodo-D-Phenylalanine**. We will delve into its core structural and stereochemical properties, explore its synthetic utility, and present a detailed methodology for its application in palladium-catalyzed cross-coupling reactions, a testament to its significance in modern chemical biology and drug discovery.

Part 1: Molecular Architecture and Stereochemical Integrity

The utility of **Boc-2-Iodo-D-Phenylalanine** stems from the distinct roles of its three primary structural components. Understanding this architecture is fundamental to leveraging its full potential.

- The tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides temporary protection of the alpha-amino functionality.^{[1][2]} This is critical for controlled, stepwise

peptide synthesis, preventing unwanted side reactions and ensuring that the amino acid is incorporated at the desired position in the growing peptide chain.^[2] Its acid-labile nature allows for clean and efficient deprotection under specific conditions that typically do not affect other parts of the peptide, such as the peptide bonds or many side-chain protecting groups.

- The D-Phenylalanine Core: All naturally occurring amino acids in proteins are of the L-configuration.^[3] The use of a D-amino acid, such as D-phenylalanine, is a deliberate design choice to impart specific properties to a peptide. Peptides containing D-amino acids generally exhibit significantly enhanced stability against enzymatic degradation by proteases, leading to a longer biological half-life—a highly desirable trait in therapeutic peptides. The stereochemistry of D-phenylalanine is defined as the (R)-enantiomer according to the Cahn-Ingold-Prelog priority system.^[4]
- The Ortho-Iodine Substituent: The iodine atom on the C2 position of the phenyl ring is the molecule's key functional handle.^[1] Aryl iodides are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.^[1] This allows for the introduction of diverse chemical moieties onto the peptide scaffold after its initial synthesis, enabling the creation of complex architectures, peptide stapling, or the attachment of imaging agents and drug payloads.^{[4][5]} The ortho position of the iodine can also introduce conformational constraints that may influence the peptide's secondary structure and binding affinity to its biological target.

Stereochemistry in Detail

The designation "D-Phenylalanine" refers to its stereochemical relationship to D-glyceraldehyde.^[6] For this specific molecule, the chiral alpha-carbon has the (R)-configuration. This is confirmed by its positive optical rotation value.^[4] In contrast, the naturally occurring L-phenylalanine has the (S)-configuration and a negative optical rotation.^[5] Maintaining this stereochemical purity is paramount, as the biological activity of a peptide is often exquisitely sensitive to the stereochemistry of its constituent amino acids.

Physicochemical Properties

The key properties of **Boc-2-Iodo-D-Phenylalanine** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	478183-64-1	[4]
Molecular Formula	C ₁₄ H ₁₈ INO ₄	[1] [4]
Molecular Weight	391.2 g/mol	[1] [4]
Appearance	White to off-white powder	[5]
Melting Point	155-161 °C	[4]
Optical Rotation [α]D	+44 ± 2° (c=1 in MeOH)	[4]
Purity	≥ 99% (HPLC)	[4]
Synonyms	Boc-D-Phe(2-I)-OH, (R)-Boc-2-amino-3-(2-iodophenyl)propionic acid	[4]

Part 2: Application in Peptide Synthesis & Post-Synthetic Modification

The primary value of **Boc-2-Iodo-D-Phenylalanine** lies in its role as a versatile building block in Solid-Phase Peptide Synthesis (SPPS), followed by on-resin modification. The iodine atom serves as a robust handle for introducing novel functionalities via palladium-catalyzed cross-coupling reactions.

Workflow: On-Resin Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organohalide (in this case, our iodophenylalanine residue) and an organoboron compound. Performing this reaction on the solid support after peptide synthesis is highly efficient, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product.

Below is a detailed protocol for this workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Detailed Experimental Protocol: On-Resin Suzuki Coupling

Objective: To synthesize a peptide containing a 2-iodophenylalanine residue and subsequently modify it via an on-resin Suzuki coupling reaction to introduce a biphenyl moiety.

Step 1: Incorporation of Boc-2-Iodo-D-Phe-OH via SPPS

- **Resin Swelling:** Swell the appropriate resin (e.g., Merrifield or Wang resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
 - **Rationale:** Proper swelling of the polystyrene resin is crucial to ensure that all reactive sites are accessible for subsequent chemical steps.
- **Boc Deprotection** (if starting with a pre-loaded resin): Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM (3x), 10% Diisopropylethylamine (DIPEA) in DMF (3x), and DMF (5x).
 - **Rationale:** TFA cleaves the Boc protecting group, exposing the free amine for the next coupling cycle. The DIPEA wash neutralizes the resulting ammonium trifluoroacetate salt.
- **Amino Acid Coupling:** In a separate vessel, pre-activate a 3-fold molar excess of Boc-2-Iodo-D-Phe-OH with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this activation mixture to the resin. Agitate for 2-4 hours at room temperature.
 - **Rationale:** HBTU is a standard coupling reagent that converts the carboxylic acid into a highly reactive acyl-guanidinium species, facilitating efficient amide bond formation. DIPEA acts as the base to activate the coupling reagent and neutralize any generated acids.
- **Confirmation of Coupling:** Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines.
 - **Rationale:** The Kaiser test is a self-validating system. It provides a rapid colorimetric readout of reaction completion, ensuring the integrity of the peptide sequence before proceeding.

Step 2: On-Resin Suzuki-Miyaura Cross-Coupling

- **Reagent Preparation:** Prepare a solution containing Phenylboronic acid (5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.1 eq), and a base like Sodium Carbonate (Na_2CO_3 , 5 eq).
 - **Rationale:** Phenylboronic acid is the coupling partner. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step.
- **Solvent System:** Dissolve the reagents in a degassed solvent mixture, typically DMF/ H_2O (e.g., 3:1 ratio).
 - **Rationale:** Degassing the solvent by bubbling with argon or nitrogen is critical to remove dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst. The presence of water can often accelerate the reaction.
- **Coupling Reaction:** Add the reagent mixture to the peptide-resin. Heat the reaction vessel to 60-80 °C and agitate for 12-24 hours under an inert atmosphere (Argon or Nitrogen).
 - **Rationale:** Heating increases the reaction rate. The inert atmosphere is maintained to protect the catalyst throughout the extended reaction time.
- **Washing:** After the reaction, thoroughly wash the resin with the reaction solvent (DMF/ H_2O), followed by water, DMF, and finally DCM to remove all residual catalyst, base, and unreacted boronic acid.
 - **Rationale:** Extensive washing is the key advantage of solid-phase synthesis, enabling straightforward purification of the final product.


Step 3: Cleavage and Final Product Isolation

- **Drying:** Dry the resin under a high vacuum for at least 1 hour.
- **Cleavage:** Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H_2O , for 2-3 hours.

- Rationale: High-concentration TFA cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Purify the final product by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final biphenyl-containing peptide using LC-MS and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key stages of incorporating Boc-2-Iodo-D-Phe and its subsequent on-resin modification.

[Click to download full resolution via product page](#)

Caption: Workflow for peptide modification using Boc-2-Iodo-D-Phe.

Part 3: Broader and Emerging Applications

While palladium-catalyzed reactions are a major application, the unique properties of **Boc-2-Iodo-D-Phenylalanine** make it valuable in other advanced fields:

- Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ^{123}I , ^{125}I , or ^{131}I).^{[7][8]} This allows for the synthesis of radiolabeled peptides that can be used as probes in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize specific tissues or cell populations, such as tumors.^{[7][8]}

- Bioconjugation: The reactivity of the iodo-group can be leveraged for bioconjugation, creating systems for targeted drug delivery where a therapeutic agent is attached to a peptide designed to bind to a specific cellular receptor.[4][5]
- Native Chemical Ligation (NCL): Recent research has shown that Boc-2-iodo-phenylalanine can serve as a precursor to 2-mercaptophenylalanine.[9] This derivative can then participate in NCL, a powerful technique for ligating two unprotected peptide fragments together to form a larger protein, with the final product at the ligation site being a native phenylalanine residue after a desulfurization step.[9]

Conclusion

Boc-2-Iodo-D-Phenylalanine is far more than a simple protected amino acid; it is a strategic tool for molecular innovation. Its well-defined structure and stereochemistry provide a stable foundation for building peptides with enhanced proteolytic resistance. More importantly, its ortho-iodine substituent acts as a versatile chemical handle, empowering researchers to perform elegant and efficient post-synthetic modifications directly on the solid support. From creating conformationally constrained cyclic peptides to developing targeted radiopharmaceuticals, the applications of this compound continue to expand, cementing its role as an indispensable reagent in the modern drug discovery and chemical biology toolbox.

References

- **Boc-2-iodo-D-phenylalanine.** MySkinRecipes. [\[Link\]](#)
- D-Phenylalanine. PubChem, National Institutes of Health. [\[Link\]](#)
- The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- 2-Iodo-L-phenylalanine. PubChem, National Institutes of Health. [\[Link\]](#)
- Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed, National Institutes of Health. [\[Link\]](#)
- Stereochemistry of Amino Acids. Chemistry LibreTexts. [\[Link\]](#)

- Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv, Cambridge Open Engage. [[Link](#)]
- Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Boc-2-iodo-D-phenylalanine [myskinrecipes.com]
- 2. nbinno.com [nbino.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block for Advanced Peptide Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581947#boc-2-iodo-d-phenylalanine-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com